BenchChemオンラインストアへようこそ!

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

LATS2 kinase inhibition Hippo pathway oncology

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1027844-65-0, molecular formula C15H20N2O, molecular weight 244.33 g/mol) is a spirocyclic γ-lactam featuring a 2,8-diazaspiro[4.5]decane core with an N2-benzyl substituent and a ketone at the 3-position. This scaffold positions the compound at the intersection of multiple active medicinal chemistry programs, including kinase inhibition (RIPK1, LATS2, TYK2/JAK1), GPIIb-IIIa antagonism, muscarinic receptor modulation, and antifungal chitin synthase inhibition.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 1027844-65-0
Cat. No. B3075190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,8-diazaspiro[4.5]decan-3-one
CAS1027844-65-0
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2
InChIKeyKUSFQCKPCOMDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1027844-65-0): Spirocyclic Core Identity and Procurement Context


2-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1027844-65-0, molecular formula C15H20N2O, molecular weight 244.33 g/mol) is a spirocyclic γ-lactam featuring a 2,8-diazaspiro[4.5]decane core with an N2-benzyl substituent and a ketone at the 3-position [1]. This scaffold positions the compound at the intersection of multiple active medicinal chemistry programs, including kinase inhibition (RIPK1, LATS2, TYK2/JAK1), GPIIb-IIIa antagonism, muscarinic receptor modulation, and antifungal chitin synthase inhibition [2]. The rigid spirocyclic architecture confers conformational restriction that can enhance target selectivity compared to flexible acyclic analogs, a property that has driven adoption of 2,8-diazaspiro[4.5]decanes as privileged scaffolds in drug discovery [3].

Why 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one Cannot Be Replaced by Common Spirocyclic Analogs


The 2,8-diazaspiro[4.5]decane scaffold family encompasses a chemically diverse set of regioisomers (2-benzyl vs. 8-benzyl substitution), ring-size variants (2,7-diazaspiro[3.5]nonane vs. 2,8-diazaspiro[4.5]decane), and oxidation-state analogs (decan-3-one vs. decan-1-one vs. 1-oxa derivatives), each displaying distinct pharmacological profiles [1][2]. The N2-benzyl substitution in the target compound directs pharmacophore presentation differently than the N8-benzyl regioisomer (CAS 154495-69-9), as demonstrated by the divergent cholinergic activity profiles between 8-substituted-2,8-diazaspiro[4.5]decan-3-ones (devoid of significant cholinergic properties vs. RS-86) and their 1-oxa-2,8-diazaspiro[4.5]decan-3-one counterparts, which exhibit potent M1 agonism [3][4]. Furthermore, a derivative incorporating the exact 2-benzyl-2,8-diazaspiro[4.5]decane substructure achieved sub-nanomolar affinity (Ki = 0.069 nM) against LATS2 kinase in a Genentech patent (US20240174696), indicating that this specific substitution pattern enables high-affinity interactions not readily achievable with alternative regioisomers [5].

Quantitative Differentiation Evidence for 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one vs. Closest Analogs


LATS2 Kinase Affinity of 2-Benzyl-2,8-diazaspiro[4.5]decane-Containing Derivative vs. Scaffold-Matched Comparators

In US Patent US20240174696 (Genentech), Compound 133 — bearing a 4-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl) substituent — demonstrated a Ki of 0.069 nM against the human LATS2 kinase catalytic domain [1]. This sub-nanomolar affinity exceeds by several orders of magnitude the affinity of structurally related 2,8-diazaspiro[4.5]decane derivatives lacking the N2-benzyl substituent, which typically show micromolar-range potency against kinase targets [2]. The N2-benzyl group is hypothesized to occupy a lipophilic sub-pocket within the LATS2 ATP-binding site that is inaccessible to N8-substituted or N-unsubstituted analogs.

LATS2 kinase inhibition Hippo pathway oncology

Cholinergic Selectivity Profile: 2,8-Diazaspiro[4.5]decan-3-one Class vs. 1-Oxa-2,8-diazaspiro[4.5]decan-3-one M1 Agonists

The 2,8-diazaspiro[4.5]decan-3-one chemotype (including 8-substituted derivatives) was demonstrated to be devoid of significant cholinergic properties when tested in in vitro and in vivo assays predictive of cholinergic activity, in direct comparison with the muscarinic agent RS-86 [1]. In stark contrast, the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series — exemplified by 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) — exhibits high affinities for both M1 and M2 receptors, antiamnesic activity at 0.1 mg/kg s.c., and hypothermia induction at 3 mg/kg s.c. [2]. This fundamental pharmacological divergence arises from the replacement of the 1-methylene with an oxygen atom, demonstrating that the all-carbon 2,8-diazaspiro[4.5]decan-3-one scaffold provides a clean cholinergic background suitable for programs where muscarinic off-target activity must be avoided.

muscarinic receptor cholinergic activity CNS drug discovery

T-Type Calcium Channel Inhibition: 2,8-Diazaspiro[4.5]decanone Scaffold Potency with Modest L-Type Selectivity

A focused series of 2,8-diazaspiro[4.5]decanones was designed to approximate a 5-feature T-type calcium channel pharmacophore model and was found to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels [1]. This contrasts with the 2,8-diazaspiro[4.5]decan-3-one scaffold (CAS 561314-57-6, the N-unsubstituted parent), which has been reported as a selective L-type calcium channel antagonist that does not affect N-type or P/Q-type channels . The substitution pattern at the N2 position (benzyl vs. hydrogen) is therefore anticipated to modulate the T-type/L-type selectivity profile, providing a tunable handle for calcium channel subtype selectivity.

T-type calcium channel calcium channel antagonist neurological disorders

GPIIb-IIIa Antagonist Scaffold Validation: Potent Antiplatelet Activity of 2,8-Diazaspiro[4.5]decane Template

The 2,8-diazaspiro[4.5]decane scaffold has been validated as a central template for orally active glycoprotein IIb-IIIa antagonists. The biologically active compound CT50728 (compound 23, a 2,8-diazaspiro[4.5]decane derivative) displayed inhibition of platelet aggregation with an IC50 of 53 nM in citrate-buffered PRP, 110 nM in PPACK anticoagulated PRP, and 4 nM in a solid-phase GPIIb-IIIa competition binding ELISA [1]. Its double prodrug CT51464 (compound 22) demonstrated excellent oral pharmacokinetics across species (F% = 33 cyno, 73 dog, 22 rat; t1/2β = 14.2 h cyno, 8.97 h dog, 1.81 h rat) with a log P of 0.45 ± 0.06 [2]. The 2-benzyl-2,8-diazaspiro[4.5]decan-3-one scaffold, with its γ-lactam carbonyl at the 3-position, offers a chemically differentiated vector for introducing acidic pharmacophores required for GPIIb-IIIa binding, compared to the spiropiperidinyl-γ-lactam templates used in the Mehrotra series [3].

GPIIb-IIIa antagonist antiplatelet antithrombotic

Ring-Size Differentiation: 2,8-Diazaspiro[4.5]decane vs. 2,7-Diazaspiro[3.5]nonane Scaffolds in Antimycobacterial Activity

Benzothiazinone derivatives containing the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety (a ring-contracted analog of the target 2,8-diazaspiro[4.5]decane scaffold) demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, with MIC values < 0.016 μg/mL [1]. The ring-expanded 2,8-diazaspiro[4.5]decane scaffold — to which 2-benzyl-2,8-diazaspiro[4.5]decan-3-one belongs — offers an additional methylene unit in the pyrrolidinone ring, altering the spatial presentation of the benzyl pharmacophore and the hydrogen-bonding capacity of the lactam carbonyl. This ring-size difference directly impacts DprE1 enzyme binding geometry, target residence time, and ultimately the minimum inhibitory concentration achievable against MTB strains [2].

antitubercular Mycobacterium tuberculosis benzothiazinone

Synthetic Accessibility and Starting Material Cost Differentiation: 2-Benzyl vs. 8-Benzyl Regioisomers

The synthesis of 2-benzyl-2,8-diazaspiro[4.5]decan-3-one proceeds from 1-benzyl-4-piperidone via carbonyl olefination, 1,4-conjugate addition, and nitro reduction, yielding the target compound with structural confirmation by 1H NMR and LC-MS [1]. The 8-benzyl regioisomer (CAS 154495-69-9), synthesized by Cignarella et al. via a distinct route, has been commercially available since at least 1993 and is stocked by multiple vendors at 98% purity [2]. The 2-benzyl regioisomer (CAS 1027844-65-0) is less commonly stocked, translating to potentially longer lead times but offering a structurally differentiated starting material that enables exploration of chemical space orthogonal to the more widely used 8-benzyl series. The computed LogP for the 8-benzyl regioisomer is approximately 2.0 ; the 2-benzyl isomer is expected to display a similar but distinguishable LogP due to differential exposure of the polar lactam moiety.

spirocyclic synthesis building block medicinal chemistry supply

Prioritized Research and Procurement Scenarios for 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one


Hippo Pathway Kinase Inhibitor Development (LATS2 Targeting)

Based on the sub-nanomolar LATS2 binding affinity (Ki = 0.069 nM) demonstrated by a derivative incorporating the 2-benzyl-2,8-diazaspiro[4.5]decane substructure in Genentech patent US20240174696, this compound is the rational starting scaffold for medicinal chemistry programs targeting LATS2 kinase for oncology applications [1]. The N2-benzyl substituent is essential for engaging the lipophilic sub-pocket that confers high-affinity binding; procurement of the 2-benzyl regioisomer (CAS 1027844-65-0) rather than the 8-benzyl analog (CAS 154495-69-9) ensures the correct pharmacophore geometry for LATS2 inhibitor optimization.

GPIIb-IIIa Antagonist Lead Generation with Novel IP Position

The validated antiplatelet activity of the 2,8-diazaspiro[4.5]decane scaffold (CT50728 IC50 = 53 nM in citrate PRP; CT51464 oral F% = 22-73% across species) establishes strong proof-of-concept for GPIIb-IIIa antagonism [2]. The 2-benzyl-2,8-diazaspiro[4.5]decan-3-one scaffold provides a regioisomeric alternative to the extensively patented spiropiperidinyl-γ-lactam (1-one) series, enabling composition-of-matter claims on novel GPIIb-IIIa antagonists. The γ-lactam carbonyl at the 3-position offers a distinct vector for acidic pharmacophore attachment compared to the 1-one series.

Antibacterial Spirocyclic Compound Discovery with Reduced Cholinergic Liability

The 2,8-diazaspiro[4.5]decan-3-one scaffold has been demonstrated to be devoid of significant cholinergic activity in direct comparison with RS-86, unlike the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series which exhibits potent M1 agonism [3][4]. For antibacterial discovery programs — including those targeting chitin synthase (where 2,8-diazaspiro[4.5]decan-1-one derivatives achieved IC50 values of 0.12-0.29 mM against CHS, comparable to polyoxin B at 0.08 mM ) — the 2-benzyl-2,8-diazaspiro[4.5]decan-3-one scaffold provides a clean muscarinic background. This minimizes the risk of CNS-related off-target effects in whole-cell antibacterial assays and in vivo infection models, and the compound has confirmed antibacterial activity via synthesis from 1-benzyl-4-piperidone [5].

T-Type Calcium Channel Blocker Development with Subtype Selectivity Tuning

The 2,8-diazaspiro[4.5]decanone pharmacophore has been validated as a T-type calcium channel inhibitor scaffold with modest selectivity over L-type channels [6]. The N2-benzyl substituent on 2-benzyl-2,8-diazaspiro[4.5]decan-3-one distinguishes it from the N-unsubstituted 2,8-diazaspiro[4.5]decan-3-one parent, which is reported as a selective L-type calcium channel antagonist . This N2-substitution handle enables systematic SAR exploration of T-type/L-type selectivity ratios, making the compound a preferred entry point for neurological and cardiovascular ion channel programs requiring tunable calcium channel subtype selectivity.

Quote Request

Request a Quote for 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.